molecular formula C14H24N2O4 B14794599 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

Cat. No.: B14794599
M. Wt: 284.35 g/mol
InChI Key: IMALXXQBKVAKSL-VWYCJHECSA-N
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Description

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[321]octane-6,7-dicarboxylate is a complex organic compound that belongs to the family of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.

Scientific Research Applications

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

6-O-tert-butyl 7-O-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1

InChI Key

IMALXXQBKVAKSL-VWYCJHECSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CNC2

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2

Origin of Product

United States

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